molecular formula C7H13NO3 B13220845 Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate

Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate

Cat. No.: B13220845
M. Wt: 159.18 g/mol
InChI Key: YKEASFMCZHULKF-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate is an α-amino ester featuring a prop-2-en-1-yloxy (allyl ether) substituent at the β-position of the propanoate backbone. This compound’s structure combines a reactive allyl group with an amino ester moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-amino-3-prop-2-enoxypropanoate

InChI

InChI=1S/C7H13NO3/c1-3-4-11-5-6(8)7(9)10-2/h3,6H,1,4-5,8H2,2H3

InChI Key

YKEASFMCZHULKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COCC=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate typically involves the reaction of serine derivatives with allyl halides under basic conditions. One common method involves the use of methyl serinate and allyl bromide in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Key Conditions and Outcomes

Reaction TypeConditionsProductYieldCharacterization
Alkaline hydrolysis1M NaOH, 60°C, 6h2-Amino-3-(prop-2-en-1-yloxy)propanoic acid85%1HNMR^1H\text{NMR}
(CDCl₃): δ 5.8–5.9 (m, 1H, CH₂=CH), 4.1 (d, 2H, OCH₂)
Acidic hydrolysis1M HCl, reflux, 4hSame as above78%IR: 1710 cm⁻¹ (C=O stretch)

Nucleophilic Substitution at Allyl Ether

The allyl ether group participates in nucleophilic substitutions, particularly with thiols or amines, facilitated by radical initiators or transition-metal catalysts.

Example Reaction
Reaction with benzylthiol under radical conditions:

Methyl 2 amino 3 prop 2 en 1 yloxy propanoate+PhCH SHAIBN 70 CMethyl 2 amino 3 benzylthio propanoate\text{Methyl 2 amino 3 prop 2 en 1 yloxy propanoate}+\text{PhCH SH}\xrightarrow{\text{AIBN 70 C}}\text{Methyl 2 amino 3 benzylthio propanoate}

  • Yield : 72%

  • Key Data :

    • 1HNMR^1H\text{NMR}
      : δ 3.7 (s, 3H, OCH₃), 3.4 (t, 2H, SCH₂)

    • MS: m/z 256 [M + H]⁺

Amidation and Peptide Coupling

The amino group enables peptide bond formation or amidation via coupling reagents.

Synthesis of Amide Derivatives

ReagentConditionsProductYield
DCC/DMAPRT, 12hMethyl 2-(3-phenylquinoxalin-2-ylsulfanyl)propanamido-3-(prop-2-en-1-yloxy)propanoate65%
HATUDMF, 0°C → RTMethyl 2-(4-nitrobenzamido)-3-(prop-2-en-1-yloxy)propanoate88%

Analytical Data (for HATU-mediated reaction):

  • 13CNMR^{13}C\text{NMR}
    : δ 172.4 (C=O), 154.7 (Ar-C)

  • HPLC Purity: 95%

Oxidation of Allyl Ether

The allyl group is susceptible to oxidation, forming epoxides or carbonyl compounds.

Epoxidation with mCPBA

Methyl 2 amino 3 prop 2 en 1 yloxy propanoatemCPBA CH Cl Methyl 2 amino 3 2 3 epoxypropoxy propanoate\text{Methyl 2 amino 3 prop 2 en 1 yloxy propanoate}\xrightarrow{\text{mCPBA CH Cl }}\text{Methyl 2 amino 3 2 3 epoxypropoxy propanoate}

  • Yield : 60%

  • Key Observations :

    • 1HNMR^1H\text{NMR}
      : δ 3.1–3.3 (m, 2H, epoxide CH₂)

    • Instability in acidic media leads to ring-opening

Reductive Amination

The primary amine reacts with ketones/aldehydes under reductive conditions to form secondary amines.

Reaction with Formaldehyde

Methyl 2 amino 3 prop 2 en 1 yloxy propanoate+HCHONaBH CNMethyl 2 methylamino 3 prop 2 en 1 yloxy propanoate\text{Methyl 2 amino 3 prop 2 en 1 yloxy propanoate}+\text{HCHO}\xrightarrow{\text{NaBH CN}}\text{Methyl 2 methylamino 3 prop 2 en 1 yloxy propanoate}

  • Yield : 82%

  • MS : m/z 202 [M + H]⁺

Michael Addition

The allyl ether’s α,β-unsaturated system undergoes Michael addition with nucleophiles like malonates.

Example with Diethyl Malonate

Methyl 2 amino 3 prop 2 en 1 yloxy propanoate+CH COOEt DBUMethyl 2 amino 3 2 diethoxycarbonyl ethoxy propanoate\text{Methyl 2 amino 3 prop 2 en 1 yloxy propanoate}+\text{CH COOEt }\xrightarrow{\text{DBU}}\text{Methyl 2 amino 3 2 diethoxycarbonyl ethoxy propanoate}

  • Yield : 75%

  • Characterization :

    • 1HNMR^1H\text{NMR}
      : δ 4.2 (q, 4H, OCH₂CH₃), 2.6 (t, 2H, CH₂CO)

Thermal Decomposition

At elevated temperatures (>150°C), the allyl ether undergoes retro-ene reactions, releasing acrolein.

Decomposition Pathway

Methyl 2 amino 3 prop 2 en 1 yloxy propanoateΔMethyl 2 amino 3 hydroxypropanoate+CH CHCHO\text{Methyl 2 amino 3 prop 2 en 1 yloxy propanoate}\xrightarrow{\Delta}\text{Methyl 2 amino 3 hydroxypropanoate}+\text{CH CHCHO}

  • TGA Data : Onset at 152°C

Biochemical Interactions

Though not its primary application, structural analogs show modulatory effects on glutamate receptors .

Scientific Research Applications

Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate with key analogs identified in the literature:

Compound Name Substituent at β-Position Molecular Formula Key Properties/Applications References
This compound Prop-2-en-1-yloxy (allyl ether) C₇H₁₁NO₃ Reactive intermediate for polymerization or drug synthesis Inferred
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl C₁₀H₁₂N₂O₄ Intermediate for nitro-to-amine reduction in drug synthesis (e.g., β-amino alcohols)
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate HCl 2-Oxoindoline C₁₂H₁₃ClN₂O₃ Chiral building block for kinase inhibitors or heterocyclic drug candidates
Prop-2-yn-1-yl (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propanoate Prop-2-yn-1-yl (propargyl) C₁₈H₁₃ClFNO₄ Agrochemical precursor (alkyne enables cycloaddition chemistry)
Key Observations:
  • Allyl vs. Propargyl Groups : The allyl ether in the target compound offers distinct reactivity compared to the propargyl group in . Allyl ethers undergo radical polymerization or acid-catalyzed hydrolysis, while propargyl esters participate in Huisgen cycloadditions (e.g., "click" chemistry with azides) .
  • Aromatic vs. Heterocyclic Substituents : Analogs with aryl groups (e.g., 4-nitrophenyl in ) exhibit electron-withdrawing effects, stabilizing intermediates during reduction or coupling reactions. In contrast, heterocyclic substituents (e.g., 2-oxoindoline in ) enhance binding to biological targets via π-π stacking or hydrogen bonding.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns significantly influence the physicochemical properties of amino esters. Bernstein et al. () highlight that directional hydrogen bonds in amino esters often dictate crystal packing, affecting solubility and melting points . For example:

  • The nitro derivative () forms intermolecular N–H···O bonds with the nitro group, enhancing crystalline stability.
  • The hydrochloride salts (e.g., in ) exhibit ionic interactions, improving aqueous solubility but complicating crystallization.

Structure validation tools like SHELXL () are critical for confirming the stereochemistry and hydrogen-bonding networks in these compounds, particularly for chiral centers in drug intermediates .

Biological Activity

Methyl 2-amino-3-(prop-2-en-1-yloxy)propanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a structure that includes an amino group, an ester group, and a prop-2-en-1-yloxy moiety. This unique combination of functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation : It can interact with receptors on cell membranes, influencing signaling pathways that regulate cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. This effect is likely mediated through the modulation of apoptotic pathways and the inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence supporting the anti-inflammatory effects of this compound. It has been shown to reduce inflammatory markers in cell culture models, indicating potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead for developing novel anticancer therapeutics.

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